2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol
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Overview
Description
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of a benzodioxin ring system substituted with ethyl and difluoro groups. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and ethylene glycol.
Introduction of Fluorine Atoms: The difluoro groups can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.
Ethyl Substitution: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities if needed.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol can undergo various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to specific sites on these targets, leading to changes in their activity and function . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5,8-dichloro-2,3-dihydro-1,4-benzodioxin-2-ol: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to the presence of both ethyl and difluoro groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
3-ethyl-5,8-difluoro-2H-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C10H10F2O3/c1-2-10(13)5-14-8-6(11)3-4-7(12)9(8)15-10/h3-4,13H,2,5H2,1H3 |
InChI Key |
MIRZOSVMZXBYRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2=C(C=CC(=C2O1)F)F)O |
Origin of Product |
United States |
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